Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
Description
Benzyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core. The benzyl ester at position 5 and the amino group at position 3 make it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis .
Properties
IUPAC Name |
benzyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-12-10-6-17(7-11(10)15-16-12)13(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOIOXSOPOSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126135 | |
| Record name | Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276125-31-5 | |
| Record name | Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276125-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrolopyrazole core, followed by the introduction of the benzyl and amino groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
- CAS Number : 1276125-31-5
The compound contains a bicyclic structure incorporating both pyrrole and pyrazole moieties, which are known for their diverse pharmacological profiles. The presence of the benzyl group enhances its lipophilicity, potentially improving bioavailability.
Pharmacological Applications
Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has been investigated for various biological activities:
- Enzyme Inhibition :
-
Anti-inflammatory Activity :
- Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. This could be beneficial in treating conditions like arthritis and other inflammatory disorders .
-
Anticancer Potential :
- Preliminary studies indicate that this compound may interfere with cellular signaling pathways involved in cancer progression. Its ability to modulate these pathways could lead to the development of novel anticancer therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the generation of various analogs with tailored properties for specific applications.
Common Synthetic Route
- Formation of the pyrrole ring.
- Introduction of the pyrazole moiety.
- Functionalization to produce the carboxylate ester.
This synthetic flexibility enables researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced biological activity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism by which Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Protecting Groups and Functionalization
tert-Butyl-Protected Analogs
- tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3) Molecular Formula: C₁₀H₁₆N₄O₂ Molecular Weight: 224.26 g/mol Key Difference: Replaces the benzyl group with a tert-butyl (Boc) protecting group, reducing steric bulk and enhancing lipophilicity. This analog is widely used in solid-phase peptide synthesis and as a precursor for deprotection reactions .
Methyl-Substituted Benzyl Analogs
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 2228971-71-7)
Structural and Physicochemical Properties
Biological Activity
Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
- CAS Number : 1276125-31-5
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Antiparasitic Activity :
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory potential. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. Some derivatives have shown IC50 values as low as 0.02–0.04 μM, indicating strong inhibitory activity compared to standard anti-inflammatory drugs .
- Anticancer Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes suggests it interferes with prostaglandin synthesis, which is crucial in mediating inflammation and pain.
- Modulation of Signaling Pathways : Some studies propose that pyrazole derivatives may affect various signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.
Case Studies and Research Findings
A review of literature highlights several case studies that demonstrate the efficacy of this compound and its derivatives:
| Study | Compound Tested | Biological Activity | EC50/IC50 Values |
|---|---|---|---|
| Akhtar et al. (2022) | Pyrazole Derivatives | Anti-inflammatory | IC50 = 71.11 μg/mL |
| Abdellatif et al. (2022) | Various Pyrazoles | COX-2 Inhibition | IC50 = 0.02–0.04 μM |
| PMC Study (2024) | Dihydroquinazolinone Derivatives | Antiparasitic | EC50 = 0.064 μM |
Q & A
Q. What synthetic methodologies are typically employed to prepare Benzyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, and how is structural confirmation achieved?
The synthesis of this compound often involves multi-step protocols, including cyclocondensation reactions and protective group strategies. For example, structurally related tert-butyl analogs (e.g., intermediates for Omarigliptin) are synthesized via nucleophilic substitution and cyclization steps, followed by crystallization from methanol . Analytical confirmation includes:
- NMR spectroscopy (1H/13C) for functional group verification.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (exact mass: 285.11145 g/mol) .
- X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks. SHELX programs are widely used for refinement, with hydrogen atoms placed via AFIX commands and displacement parameters calculated using isotropic approximations .
Q. What role does this compound play in medicinal chemistry research?
The pyrrolo[3,4-c]pyrazole core is a privileged scaffold in kinase inhibitor development. For instance:
- Analog PHA-680632 (a related dihydropyrrolopyrazole carboxamide) exhibits selective inhibition of Aurora kinases (IC50: 27–135 nM) and is used to study mitotic regulation in cancer cells .
- Derivatives of this scaffold are patented as protein kinase C (PKC) inhibitors, highlighting its versatility in targeting diverse signaling pathways .
Q. What structural features are critical for its biological activity?
Crystallographic studies of tert-butyl analogs reveal:
- A near-planar bicyclic system (pyrrolo-pyrazole rings) with a dihedral angle of 1.7° between rings, optimizing π-π stacking in enzyme active sites .
- Intermolecular N–H⋯O hydrogen bonds (N⋯O distance: 2.791 Å) stabilize crystal packing and may mimic binding interactions with kinases .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement for this compound?
Key challenges include resolving disordered solvent molecules and ensuring accurate hydrogen placement. Methodological solutions:
- Use SHELXL for robust refinement of high-resolution data, leveraging constraints (e.g., AFIX 43/23) for hydrogen atom geometry .
- Apply twinned data refinement if crystals exhibit pseudo-merohedral twinning, common in flexible bicyclic systems .
- Validate thermal displacement parameters (Ueq) with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
Q. How should contradictory activity data in biological assays be analyzed?
Contradictions in IC50 values (e.g., Aurora kinase inhibition ) may arise from assay conditions or compound stability. Mitigation strategies:
- Dose-response validation across multiple cell lines (e.g., HeLa, HCT116) to confirm target specificity.
- Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation .
- Molecular dynamics simulations to assess binding mode variations under different pH or co-solvent conditions.
Q. What computational approaches optimize the design of derivatives with enhanced activity?
- Structure-activity relationship (SAR) modeling : Replace the benzyl group with electron-withdrawing substituents to enhance electrophilic interactions with kinase ATP pockets .
- Free-energy perturbation (FEP) calculations predict binding affinity changes when modifying the 3-amino group, a key pharmacophore .
- ADMET profiling using tools like SwissADME to prioritize derivatives with improved solubility (e.g., logP < 3) and reduced hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
